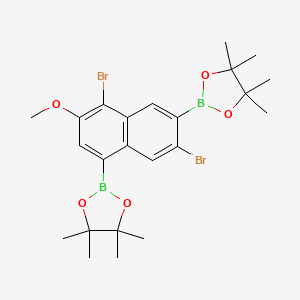

2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester featuring a naphthalene core substituted with two bromine atoms (4,7-positions), a methoxy group (3-position), and two pinacol boronate (dioxaborolane) groups at the 1,6-positions. This compound is primarily utilized as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers or small molecules in organic electronics and materials science. The bromine substituents act as leaving groups, while the boronate moieties enable efficient coupling with aryl halides.

Properties

IUPAC Name |

2-[3,8-dibromo-7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30B2Br2O5/c1-20(2)21(3,4)30-24(29-20)15-12-18(28-9)19(27)14-10-16(17(26)11-13(14)15)25-31-22(5,6)23(7,8)32-25/h10-12H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPNNBFCSWWICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Br)C(=CC(=C3Br)OC)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30B2Br2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of 3-methoxynaphthalene to introduce bromine atoms at the 4 and 7 positions. Subsequent steps include the formation of boronic ester groups through reactions with boronic acids or borate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and esterification processes, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the methoxy group to a hydroxyl group.

Reduction: : Reduction of the bromine atoms to hydrogen atoms.

Substitution: : Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: : Using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: : Formation of 2,2'-(4,7-Dibromo-3-hydroxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Reduction: : Formation of 2,2'-(4,7-Dimethylnaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Substitution: : Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

This compound is utilized in various scientific research fields, including:

Chemistry: : As a building block for the synthesis of more complex organic molecules.

Biology: : In the study of biological systems and interactions with biomolecules.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester groups can form reversible covalent bonds with diols, which can be useful in biological systems for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Aromatic Backbone Variations

Key Observations:

- Electron Effects : Bromine in the target compound is electron-withdrawing, activating the boronate groups for coupling, whereas methoxy/alkoxy groups () are electron-donating, slowing reactivity .

- Conjugation : Naphthalene (target) and terphenyl () cores enable broader π-conjugation compared to benzene or thiadiazole derivatives, making them suitable for light-harvesting materials.

Reactivity in Cross-Coupling Reactions

The target compound’s bromine substituents make it a dual-functional monomer, capable of both electrophilic (bromine) and nucleophilic (boronate) reactivity.

Physical Properties

- Solubility : Long alkyl chains (e.g., octyloxy in ) drastically improve solubility compared to bromine/methoxy groups .

- Stability : Bulky tetramethyl dioxaborolane groups enhance stability across all compounds, but electron-withdrawing bromines in the target compound slightly reduce thermal tolerance .

Biological Activity

The compound 2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a synthetic organic molecule that has garnered attention for its potential biological applications. Its structure features a naphthalene core substituted with bromine and methoxy groups and linked to two boron-containing dioxaborolane moieties. This unique configuration suggests possible interactions with biological systems that could be explored for therapeutic purposes.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H19BBr2O3 |

| Molecular Weight | 441.95 g/mol |

| Purity | 95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Structural Features

The compound's structure allows for significant electronic delocalization due to the presence of the naphthalene system and the electron-withdrawing bromine atoms. The dioxaborolane units contribute to its potential reactivity and stability in biological environments.

Research into the biological activity of this compound indicates several potential mechanisms:

- Antioxidant Activity : Compounds with similar structural motifs have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : The presence of boron in the dioxaborolane moiety may facilitate interactions with various enzymes involved in metabolic pathways. Preliminary studies suggest that such compounds can inhibit specific enzymes linked to cancer progression.

- Cellular Uptake : The lipophilic nature of the naphthalene derivative enhances its permeability through cell membranes, potentially increasing its bioavailability in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the biological implications of similar compounds:

- A study published in Journal of Medicinal Chemistry investigated the effects of naphthalene derivatives on cancer cell lines, revealing that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

- Another research article highlighted the role of boron-containing compounds in modulating enzyme activity related to metabolic syndrome. The study found that these compounds could effectively lower blood glucose levels in diabetic models .

In Vitro and In Vivo Studies

In vitro assays assessing cytotoxicity against various cancer cell lines demonstrated that derivatives similar to 2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) showed promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings indicate a potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.